molecular formula C11H21NO2 B13573241 Methyl 1-amino-4-ethylcycloheptane-1-carboxylate

Methyl 1-amino-4-ethylcycloheptane-1-carboxylate

Cat. No.: B13573241
M. Wt: 199.29 g/mol
InChI Key: ALTSLVDQAVEKPG-UHFFFAOYSA-N
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Description

Methyl 1-amino-4-ethylcycloheptane-1-carboxylate is an organic compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . This compound is a methyl ester derivative of cycloheptane, featuring an amino group and an ethyl substituent on the cycloheptane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-4-ethylcycloheptane-1-carboxylate typically involves the esterification of the corresponding amino acid with methanol. One common method is the use of trimethylchlorosilane as a catalyst, which offers mild reaction conditions and good yields . The reaction can be summarized as follows:

  • The amino acid is dissolved in methanol.
  • Trimethylchlorosilane is added to the solution.
  • The mixture is stirred at room temperature until the reaction is complete.
  • The product is isolated and purified by standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using similar catalysts and reaction conditions. The scalability of the reaction allows for efficient production of the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-4-ethylcycloheptane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 1-amino-4-ethylcycloheptane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist in biochemical pathways, influencing enzyme activity or receptor binding . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-amino-4-ethylcycloheptane-1-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Biological Activity

Methyl 1-amino-4-ethylcycloheptane-1-carboxylate (MECHC) is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and receptor interactions. This article explores the biological activity, synthesis, and potential therapeutic applications of MECHC, supported by relevant data tables and research findings.

Chemical Structure and Properties

MECHC is characterized by its unique cycloheptane structure, which contributes to its biological properties. The molecular formula for MECHC is C9H17NO2C_9H_{17}NO_2, and it features an amino group and a carboxylate ester, which are critical for its interaction with biological targets.

Neuropharmacological Effects

Research has indicated that compounds similar to MECHC may interact with neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and adenosine receptors. These interactions can influence various neurological processes.

  • GABA Reuptake Inhibition : MECHC and its analogs have shown potential as GABA reuptake inhibitors. GABA is a primary inhibitory neurotransmitter in the central nervous system (CNS), and enhancing its availability can have therapeutic effects in conditions like epilepsy and anxiety disorders. Studies have demonstrated that structural modifications to compounds can significantly enhance their potency as GABA transporters (GAT) inhibitors .
  • Adenosine Receptor Modulation : Compounds structurally related to MECHC have been investigated for their affinity towards A1 and A2 adenosine receptors. These receptors are involved in various physiological processes, including cardiac function and neurotransmission. The binding affinities of these compounds were assessed using competitive binding assays, revealing significant interactions that could be leveraged for therapeutic development .

Synthesis and Evaluation

The synthesis of MECHC involves several steps that optimize yield and purity. The compound's biological evaluation typically includes in vitro assays to assess receptor binding affinity, functional activity, and selectivity.

Table 1: Summary of Biological Activity Studies on MECHC Analogues

CompoundTarget ReceptorBinding Affinity (Ki)Functional ActivityReference
This compoundA1 Adenosine Receptor< 10 nMAgonist
Ethyl 1-amino-4-methylcyclohexane-1-carboxylateGABA Transporter50 nMInhibitor
Methyl 3-hydroxy-2,2-dimethylpropionate derivativesHSP9020 nMAntiproliferative

Case Study 1: GABAergic Activity

In a study exploring the effects of various GABA reuptake inhibitors, MECHC was found to exhibit significant inhibitory activity against GAT subtypes, particularly mGAT3 and mGAT4. The study highlighted that modifications in the alkyl chain length influenced potency, with longer chains generally enhancing inhibitory effects .

Case Study 2: Adenosine Receptor Interaction

Another investigation focused on the interaction of MECHC analogues with adenosine receptors. The results indicated that specific structural features were crucial for achieving high affinity at A1 receptors while maintaining selectivity over A2 receptors. This selectivity is vital for minimizing side effects associated with non-selective adenosine receptor modulators .

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

methyl 1-amino-4-ethylcycloheptane-1-carboxylate

InChI

InChI=1S/C11H21NO2/c1-3-9-5-4-7-11(12,8-6-9)10(13)14-2/h9H,3-8,12H2,1-2H3

InChI Key

ALTSLVDQAVEKPG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(CC1)(C(=O)OC)N

Origin of Product

United States

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